molecular formula C15H18N4O4 B1438992 H-Gly-Gly-Trp-OH CAS No. 20762-32-7

H-Gly-Gly-Trp-OH

Cat. No.: B1438992
CAS No.: 20762-32-7
M. Wt: 318.33 g/mol
InChI Key: UPADCCSMVOQAGF-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

H-Gly-Gly-Trp-OH, a tripeptide, is primarily transported via the human proton-coupled peptide transporter, hPEPT1 (SLC15A1) . This transporter is located in the apical membrane of the small intestine and is responsible for the transport of di- and tripeptides . It also transports several β-lactam antibiotics and antiviral prodrugs .

Mode of Action

It’s known that the tripeptide causes substrate-induced changes in fluorescence in a translocation assay, indicating changes in membrane potential . This suggests that this compound may interact with hPEPT1 to induce changes in membrane potential, facilitating its own transport across the membrane .

Biochemical Pathways

It’s known that tryptophan, one of the amino acids in this tripeptide, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

It’s known that peptides are generally susceptible to proteolytic degradation, which can lead to a short half-life and rapid elimination from the body

Result of Action

Peptides can have a wide range of biological effects, depending on their structure and the specific targets they interact with . For example, some peptides can kill pathogenic microorganisms, penetrate cells, or coordinate essential or toxic metals .

Action Environment

The action of this compound, like other peptides, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules that can interact with the peptide or its target

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Gly-Gly-Trp-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support . The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino group of the amino acids during the coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers that can handle large-scale synthesis. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Gly-Trp-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Gly-Gly-Trp-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and sensors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Gly-Trp-OH is unique due to the presence of the tryptophan residue, which imparts specific biochemical properties and interactions. This makes it distinct from other similar peptides and valuable for various research and industrial applications .

Properties

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-6-13(20)18-8-14(21)19-12(15(22)23)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPADCCSMVOQAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20762-32-7
Record name NSC97952
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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